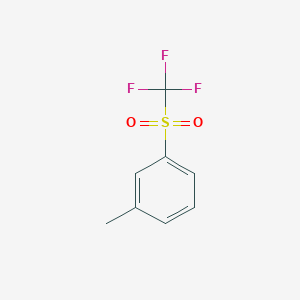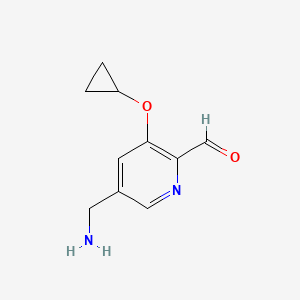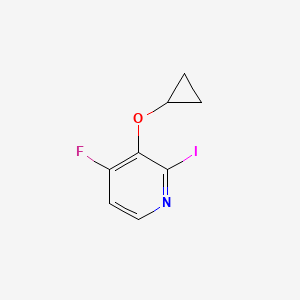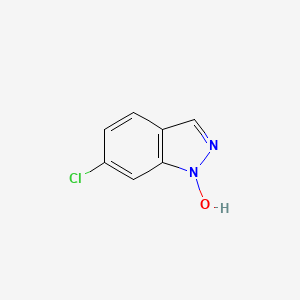
2-Bromo-4-cyclopropoxy-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropoxy-5-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-5-iodopyridine typically involves halogenation and substitution reactions. One common method is the halogenation of pyridine derivatives, where bromine and iodine are introduced at specific positions on the pyridine ring. The cyclopropoxy group can be introduced through nucleophilic substitution reactions.
For example, starting with 2-bromo-5-iodopyridine, the cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium carbonate, and amines.
Electrophiles: Alkyl halides, acyl chlorides.
Catalysts: Palladium, copper, and nickel catalysts are commonly used in coupling reactions.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-5-iodopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
ZUMPJQXQSXSUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate](/img/structure/B14808423.png)



![Ethyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808440.png)

![1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14808455.png)




![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)
![3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol](/img/structure/B14808511.png)
![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride](/img/structure/B14808517.png)
